3-Hydroxy-3-(4-methoxyphenyl)butanenitrile
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Overview
Description
3-Hydroxy-3-(4-methoxyphenyl)butanenitrile is an organic compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol . It is characterized by the presence of a hydroxy group, a methoxyphenyl group, and a butanenitrile moiety. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-Hydroxy-3-(4-methoxyphenyl)butanenitrile typically involves the reaction of 4-methoxybenzaldehyde with a suitable nitrile source under specific conditions. One common method includes the use of a cyanohydrin reaction, where 4-methoxybenzaldehyde reacts with hydrogen cyanide in the presence of a base to form the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-Hydroxy-3-(4-methoxyphenyl)butanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific solvents to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Hydroxy-3-(4-methoxyphenyl)butanenitrile is utilized in various scientific research fields, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research on its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-(4-methoxyphenyl)butanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and nitrile groups play crucial roles in binding to these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-Hydroxy-3-(4-methoxyphenyl)butanenitrile can be compared with similar compounds such as:
3-Hydroxy-3-(4-hydroxyphenyl)butanenitrile: Differing by the presence of a hydroxy group instead of a methoxy group, which affects its reactivity and applications.
3-Hydroxy-3-(4-methylphenyl)butanenitrile: Differing by the presence of a methyl group instead of a methoxy group, influencing its chemical properties and uses.
Properties
IUPAC Name |
3-hydroxy-3-(4-methoxyphenyl)butanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-11(13,7-8-12)9-3-5-10(14-2)6-4-9/h3-6,13H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNKLKNTAAMQFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#N)(C1=CC=C(C=C1)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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